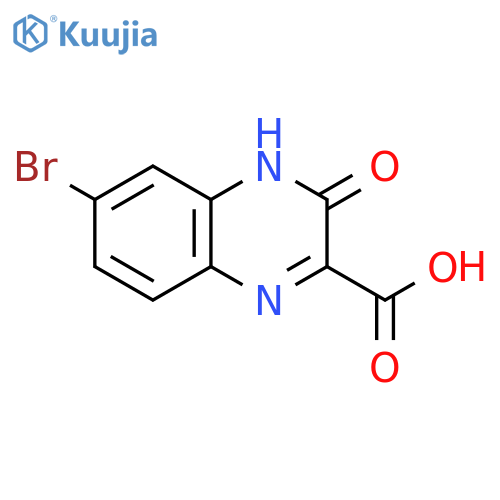

Cas no 2091487-08-8 (6-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid)

6-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2-Quinoxalinecarboxylic acid, 6-bromo-3,4-dihydro-3-oxo-

- 6-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid

-

- インチ: 1S/C9H5BrN2O3/c10-4-1-2-5-6(3-4)12-8(13)7(11-5)9(14)15/h1-3H,(H,12,13)(H,14,15)

- InChIKey: NXRXVAQPJCDJLZ-UHFFFAOYSA-N

- SMILES: N1C2=C(C=C(Br)C=C2)NC(=O)C=1C(O)=O

6-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-299872-1.0g |

6-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid |

2091487-08-8 | 1.0g |

$0.0 | 2023-02-28 | ||

| Enamine | EN300-299872-1g |

6-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid |

2091487-08-8 | 1g |

$0.0 | 2023-09-06 |

6-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid 関連文献

-

Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670

-

Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973

-

Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354

-

Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738

-

Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602

-

Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014

-

Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

-

Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221

6-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acidに関する追加情報

Recent Advances in the Study of 6-Bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylic Acid (CAS: 2091487-08-8)

The compound 6-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid (CAS: 2091487-08-8) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to provide an up-to-date overview of the latest findings related to this compound, including its synthesis, biological activities, and potential applications in drug discovery.

Recent studies have highlighted the importance of the quinoxaline scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and antimicrobial agents. The presence of the bromo substituent at the 6-position and the carboxylic acid moiety at the 2-position in this compound offers unique opportunities for further chemical modifications, making it a valuable intermediate in the synthesis of more complex bioactive molecules.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the efficacy of 6-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid as a key intermediate in the synthesis of novel EGFR inhibitors. The compound's ability to serve as a versatile building block was attributed to its reactive sites, which allowed for efficient derivatization while maintaining the core quinoxaline structure essential for biological activity.

Another significant advancement was reported in Bioorganic & Medicinal Chemistry Letters, where the compound was utilized in the development of antimicrobial agents targeting drug-resistant bacterial strains. The study revealed that derivatives of 6-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimal cytotoxicity to mammalian cells.

The synthetic accessibility of this compound has also been improved through recent methodological developments. A 2024 publication in Organic Process Research & Development described an optimized, scalable synthesis route for 6-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid, achieving higher yields and purity while reducing environmental impact through green chemistry principles.

From a mechanistic perspective, computational studies have provided insights into the molecular interactions of this compound and its derivatives with various biological targets. Molecular docking simulations suggest that the bromine atom plays a crucial role in forming halogen bonds with target proteins, while the carboxylic acid moiety contributes to favorable binding through hydrogen bond interactions.

Looking forward, the versatility of 6-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid positions it as a promising scaffold for the development of novel therapeutic agents across multiple disease areas. Current research efforts are focused on exploring its potential in neurodegenerative diseases and inflammatory conditions, where preliminary results show encouraging activity in relevant in vitro models.

In conclusion, the growing body of research on 6-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid (CAS: 2091487-08-8) underscores its importance as a valuable chemical entity in drug discovery. Its unique structural features, synthetic accessibility, and demonstrated biological activities make it a compound of significant interest for both academic researchers and pharmaceutical developers. Continued investigation into its applications and mechanism of action is expected to yield important contributions to the field of medicinal chemistry in the coming years.

2091487-08-8 (6-bromo-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid) Related Products

- 2137029-53-7(2-Pyrrolidinepropanoic acid, 1-[(1,1-dimethylethoxy)carbonyl]-, chloromethyl ester, (2S)-)

- 111198-32-4(1H-Benzimidazole, 2-phenyl-1-[(phenylthio)methyl]-)

- 901234-27-3(2-{5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-ylsulfanyl}-N-(furan-2-yl)methylacetamide)

- 1416807-31-2((R)-3-(tert-butyldimethylsilyloxy)piperidine)

- 894026-31-4(N-{2-2-(4-fluorophenyl)-1,2,4triazolo3,2-b1,3thiazol-6-ylethyl}-2-(4-methoxyphenyl)acetamide)

- 477320-59-5(1-(4-BROMOPHENYL)-3-(5-CHLORO-2-METHOXYANILINO)-1-PROPANONE)

- 946319-29-5(N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide)

- 2228647-54-7(methyl 5-(bromomethyl)-1-methyl-1H-pyrrole-2-carboxylate)

- 2229335-52-6(tert-butyl 4-1-(aminomethyl)cyclobutyl-3-methylpiperidine-1-carboxylate)

- 2305254-73-1(7-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride)